molecular formula C13H14FNO3S2 B6540085 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-48-9

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540085
CAS RN: 1060230-48-9
M. Wt: 315.4 g/mol
InChI Key: GVNHIKUJPKCSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (EFTSMBS) is an organic compound that has been studied for its potential applications in scientific research. EFTSMBS is a relatively new compound, first synthesized in 2019, and has been studied for its potential as a novel inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules with potential therapeutic applications.

Mechanism of Action

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide works by inhibiting the enzyme soluble epoxide hydrolase (sEH). This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules with potential therapeutic applications. This compound binds to the active site of sEH and prevents it from metabolizing EETs. This inhibition leads to an increase in the levels of EETs, which can then exert their physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, including its ability to reduce inflammation and improve vascular function. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and by increasing the production of anti-inflammatory cytokines. This compound has also been found to improve vascular function by increasing the levels of nitric oxide and decreasing the levels of endothelin-1.

Advantages and Limitations for Lab Experiments

The use of 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in laboratory experiments has several advantages. First, this compound is a relatively new compound, so there is still much to be explored and discovered about its potential applications. Second, this compound is a potent and selective inhibitor of sEH, making it an ideal tool for studying the effects of EETs. Finally, this compound is relatively easy to synthesize, making it a convenient and cost-effective tool for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound has not been extensively studied, so its long-term effects are still unknown. Second, this compound is an organic compound, so it can be difficult to work with and store. Finally, this compound is a relatively new compound, so there may be limited availability of the compound for laboratory experiments.

Future Directions

Given the potential therapeutic applications of 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, there are many potential future directions for research. First, further research should be conducted to better understand the mechanism of action of this compound and its long-term effects. Second, further research should be conducted to explore the potential therapeutic applications of this compound, such as its ability to reduce inflammation and improve vascular function. Third, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research should be conducted to explore the potential applications of this compound in other areas, such as drug delivery and medical imaging.

Synthesis Methods

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide was synthesized by a three-step reaction sequence. The first step involved the reaction of 4-ethoxy-3-fluorobenzene-1-sulfonamide with thiophen-3-ylmethyl chloride in the presence of pyridine to form this compound. The second step involved the reaction of this compound with potassium carbonate to form this compound hydrochloride. The third step involved the reaction of this compound hydrochloride with sodium hydroxide to form the final product, this compound.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been studied as a potential inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules with potential therapeutic applications. This compound has been found to be a potent and selective inhibitor of sEH, and it has been shown to increase the levels of EETs in vitro. This compound has also been studied for its potential therapeutic applications, including its ability to reduce inflammation and improve vascular function.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c1-2-18-13-4-3-11(7-12(13)14)20(16,17)15-8-10-5-6-19-9-10/h3-7,9,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHIKUJPKCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.